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molecular formula C8H12O3S B8817310 ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate CAS No. 58509-73-2

ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate

Cat. No. B8817310
M. Wt: 188.25 g/mol
InChI Key: VCOKLWJRNMSWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359329B2

Procedure details

To a solution of 5 g (219 mmol) of sodium in 13 mL of anhydrous EtOH and 88 mL of ether are added dropwise, at 0° C. and under argon, 20.5 g (87.5 mmol) of ethyl 4-[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate. After stirring for 18 hours at room temperature, the reaction mixture is poured into a mixture of AcOH (12 mL)/ice (70 g). The medium is then concentrated under reduced pressure, and the residue obtained is taken up in 100 mL of ether, washed with brine (2×50 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient of from 0 to 10% EtOAc. 5.64 g of ethyl 3-oxotetrahydro-2H-thiopyrane-2-carboxylate are obtained in the form of a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:4][C:5](=[O:16])[CH2:6][S:7][CH2:8][CH2:9][CH2:10][C:11](OCC)=[O:12])[CH3:3].CC(O)=O>CCO.CCOCC>[O:12]=[C:11]1[CH2:10][CH2:9][CH2:8][S:7][CH:6]1[C:5]([O:4][CH2:2][CH3:3])=[O:16] |^1:0|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Na]
Name
Quantity
13 mL
Type
solvent
Smiles
CCO
Name
Quantity
88 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)OC(CSCCCC(=O)OCC)=O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
CC(=O)O
Name
ice
Quantity
70 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The medium is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc gradient of from 0 to 10% EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O=C1C(SCCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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